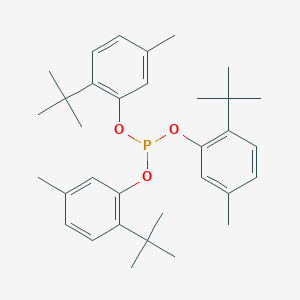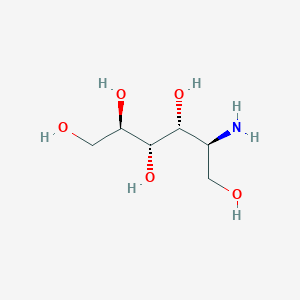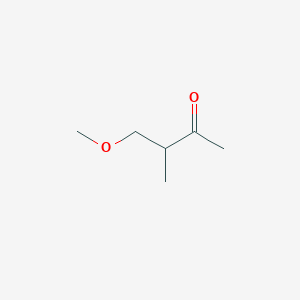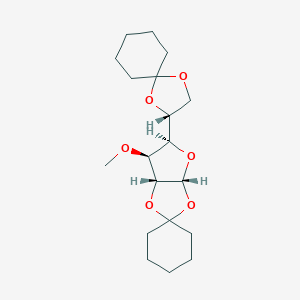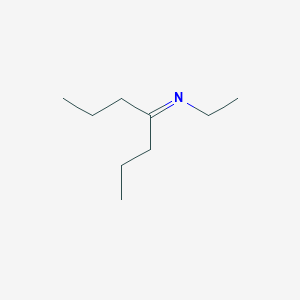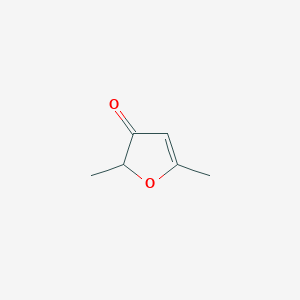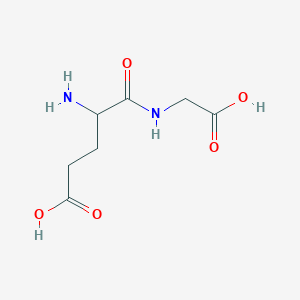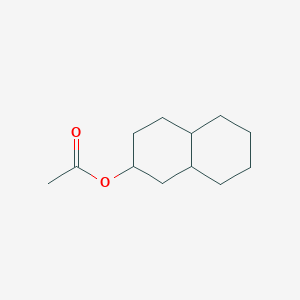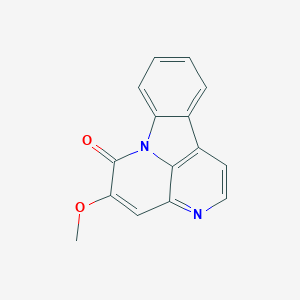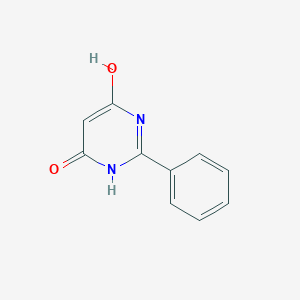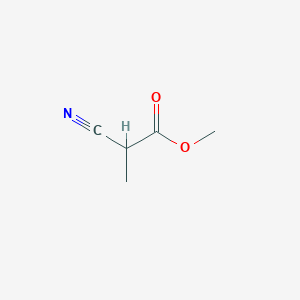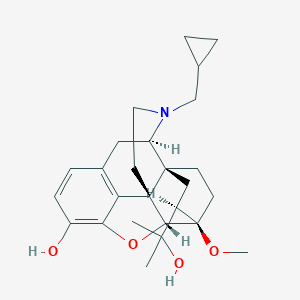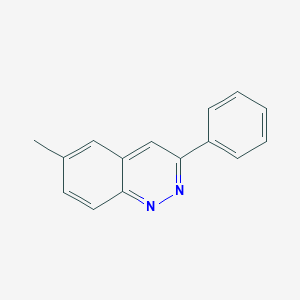
6-Methyl-3-phenylcinnoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-3-phenylcinnoline is an organic compound that belongs to the class of cinnolines. It is a heterocyclic aromatic compound that has a unique structure and properties. This compound has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In
Aplicaciones Científicas De Investigación
6-Methyl-3-phenylcinnoline has been the subject of scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 6-Methyl-3-phenylcinnoline can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In material science, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions. In organic synthesis, this compound has been investigated for its potential as a starting material for the synthesis of other heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 6-Methyl-3-phenylcinnoline is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, including topoisomerase II and protein kinase C. This inhibition can lead to the induction of apoptosis and cell cycle arrest in cancer cells. In addition, this compound has been shown to bind to metal ions, which can lead to the formation of stable complexes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Methyl-3-phenylcinnoline have been investigated in various studies. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to bind to metal ions, which can lead to the formation of stable complexes. In vivo studies have shown that this compound can reduce the growth of tumors in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methyl-3-phenylcinnoline in lab experiments include its unique structure and properties, its potential applications in various fields, and its availability. However, there are also limitations to using this compound in lab experiments. These limitations include its potential toxicity, its limited solubility in aqueous solutions, and the need for specialized equipment and techniques for its synthesis and analysis.
Direcciones Futuras
There are several future directions for the scientific research of 6-Methyl-3-phenylcinnoline. These include the investigation of its potential as an anticancer agent, the development of new synthesis methods for this compound, the investigation of its potential as a fluorescent probe for the detection of metal ions, and the investigation of its potential as a starting material for the synthesis of other heterocyclic compounds. In addition, further studies are needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 6-Methyl-3-phenylcinnoline can be achieved through various methods, including the Pictet-Spengler reaction, Friedländer synthesis, and the Skraup synthesis. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. The Friedländer synthesis involves the condensation of an aryl amine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup synthesis involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst. These methods have been used to synthesize 6-Methyl-3-phenylcinnoline with good yields and purity.
Propiedades
Número CAS |
10501-72-1 |
|---|---|
Nombre del producto |
6-Methyl-3-phenylcinnoline |
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
6-methyl-3-phenylcinnoline |
InChI |
InChI=1S/C15H12N2/c1-11-7-8-14-13(9-11)10-15(17-16-14)12-5-3-2-4-6-12/h2-10H,1H3 |
Clave InChI |
BJECKNUIDJVFRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC(=NN=C2C=C1)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC2=CC(=NN=C2C=C1)C3=CC=CC=C3 |
Sinónimos |
6-Methyl-3-phenylcinnoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




